molecular formula C6H14O2S2 B014324 Pentyl methanethiosulfonate CAS No. 4212-64-0

Pentyl methanethiosulfonate

Cat. No.: B014324
CAS No.: 4212-64-0
M. Wt: 182.3 g/mol
InChI Key: NLAGODKDWMVHDO-UHFFFAOYSA-N
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Description

1-Methylsulfonylsulfanylpentane is an organic compound with the molecular formula C6H14O2S3

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylsulfonylsulfanylpentane can be synthesized through several methods. One common approach involves the reaction of pentane-1-thiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-Methylsulfonylsulfanylpentane may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfonylsulfanylpentane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pentane derivatives.

Scientific Research Applications

1-Methylsulfonylsulfanylpentane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methylsulfonylsulfanylpentane involves its interaction with various molecular targets. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

    Methanesulfonylmethane: Another sulfur-containing compound with similar chemical properties.

    Pentane-1-thiol: A precursor in the synthesis of 1-Methylsulfonylsulfanylpentane.

    Sulfoxides and Sulfones: Oxidized derivatives of 1-Methylsulfonylsulfanylpentane.

Uniqueness: 1-Methylsulfonylsulfanylpentane is unique due to its specific combination of a pentane backbone with both sulfonyl and sulfanyl groups

Biological Activity

Pentyl methanethiosulfonate (PMTS) is a sulfur-containing compound that has garnered attention for its diverse biological activities. This article explores its effects on various organisms, including fungi, bacteria, and plants, as well as its potential applications in agriculture and biochemistry.

Overview of this compound

PMTS is a member of the methanethiosulfonate family, which are known for their ability to interact with thiol groups in proteins. This interaction can lead to significant biological effects, making PMTS a compound of interest in both agricultural and biochemical research.

Antimicrobial Properties

PMTS exhibits notable antimicrobial activity against a range of pathogens. Research indicates that it effectively inhibits the growth of various fungal species, particularly Phytophthora infestans, the causal agent of late blight in potatoes. The effective concentration (EC50) for inhibiting P. infestans mycelial growth has been reported as low as 2 µg/mL, showcasing its potency compared to other antifungal agents .

Table 1: Inhibitory Concentrations of PMTS Against Various Organisms

OrganismEC50 (µg/mL)Notes
P. infestans2.0Highly sensitive; effective in planta
Fungal Species2.4General inhibition observed
C. elegans2.0Broad-spectrum toxicity
Bacterial Strains6-30Inhibited at varying concentrations

Effects on Eukaryotic Cells

In addition to its antifungal properties, PMTS has demonstrated effects on eukaryotic cells, including nematodes like Caenorhabditis elegans. The compound's LD50 value for C. elegans was found to be approximately 2 µg/mL, indicating significant toxicity . This broad-spectrum activity raises questions about its safety and ecological impact when used in agricultural settings.

The mechanism by which PMTS exerts its biological effects primarily involves the alkylation of thiol groups in proteins. This process can modify the activity of enzymes and other proteins containing cysteine residues, leading to altered cellular functions . For example, PMTS has been used experimentally to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in glycolysis, demonstrating its potential as a biochemical tool .

Case Studies

  • Late Blight Control : A study conducted on potato plants treated with PMTS showed that the compound not only inhibited the pathogen P. infestans but also minimized phytotoxicity to the host plant. When applied post-infection, PMTS effectively restricted pathogen growth without causing significant harm to the plant tissues .
  • Toxicity Assessment : Historical data indicate that intraperitoneal injection of PMTS in mice resulted in an LD50 value of 9.11 mg/kg, suggesting acute toxicity under certain conditions. However, exposure via volatilization appears to be less harmful compared to direct injection .

Applications in Agriculture and Biochemistry

Given its antimicrobial properties and ability to modify protein functions, PMTS holds promise for various applications:

  • Agricultural Use : As a biopesticide, PMTS could provide an eco-friendly alternative to synthetic fungicides for managing late blight and other fungal diseases.
  • Biochemical Research : Its ability to selectively alkylate thiol groups makes PMTS a valuable reagent in studies involving redox-sensitive proteins and enzyme activity modulation .

Properties

IUPAC Name

1-methylsulfonylsulfanylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S2/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAGODKDWMVHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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